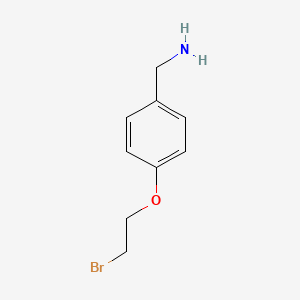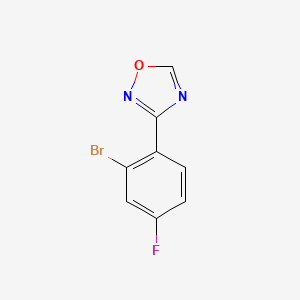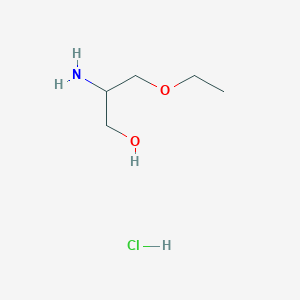![molecular formula C9H11NO B12439211 N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine CAS No. 202522-21-2](/img/structure/B12439211.png)
N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C9H11NO It is a derivative of benzaldehyde oxime, where the benzaldehyde is substituted with two methyl groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2,5-dimethylbenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
2,5-Dimethylbenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oximes or amines, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2,4-Dimethylphenyl)methylidene]hydroxylamine
- N-[(2,6-Dimethylphenyl)methylidene]hydroxylamine
- N-[(3,4-Dimethylphenyl)methylidene]hydroxylamine
Uniqueness
N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its similar compounds.
Eigenschaften
CAS-Nummer |
202522-21-2 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
N-[(2,5-dimethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-8(2)9(5-7)6-10-11/h3-6,11H,1-2H3 |
InChI-Schlüssel |
CYXCYDJPJFMZOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



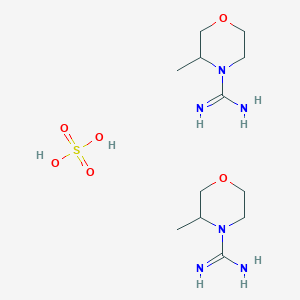
![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)

![(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B12439142.png)

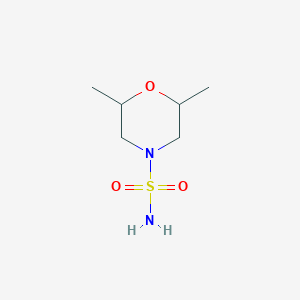
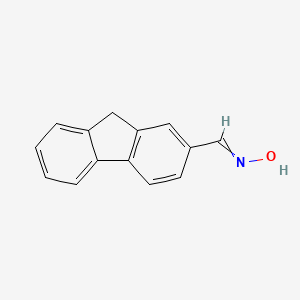

![tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B12439173.png)
